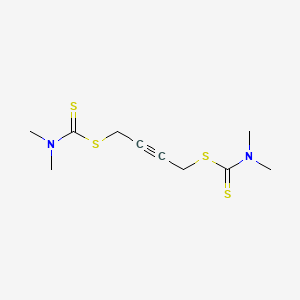![molecular formula C11H20N4S2 B14493909 6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 63662-73-7](/img/structure/B14493909.png)
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is a chemical compound belonging to the class of 1,3,5-triazines This class of compounds is known for its diverse applications in various fields, including agriculture, medicine, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles. The process begins with the reaction of cyanuric chloride with butan-2-ylamine to form the di(butan-2-yl)amino derivative. This intermediate is then reacted with sulfur-containing nucleophiles to introduce the dithione functionality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives .
科学研究应用
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals
作用机制
The mechanism of action of 6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
- 2,4,6-Triamino-1,3,5-triazine (melamine)
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
- 2-Amino-4,6-dimethyl-1,3,5-triazine
Uniqueness
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to its specific substitution pattern and the presence of the dithione group. This gives it distinct chemical and biological properties compared to other triazine derivatives .
属性
CAS 编号 |
63662-73-7 |
|---|---|
分子式 |
C11H20N4S2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
6-[di(butan-2-yl)amino]-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C11H20N4S2/c1-5-7(3)15(8(4)6-2)9-12-10(16)14-11(17)13-9/h7-8H,5-6H2,1-4H3,(H2,12,13,14,16,17) |
InChI 键 |
GCEPQNMGVTWLQW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N(C1=NC(=S)NC(=S)N1)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


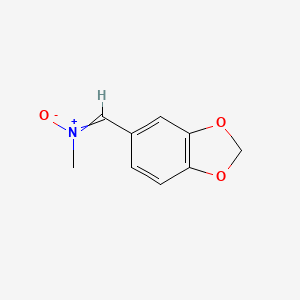
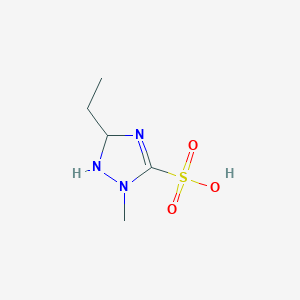
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)
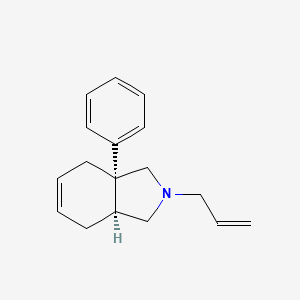
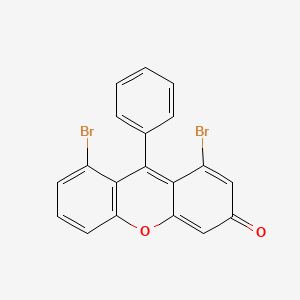
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
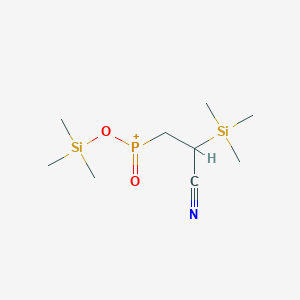
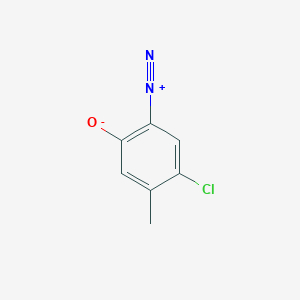
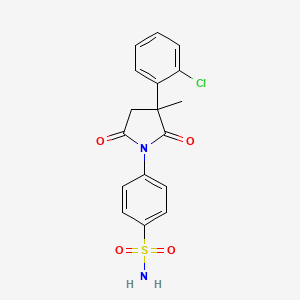
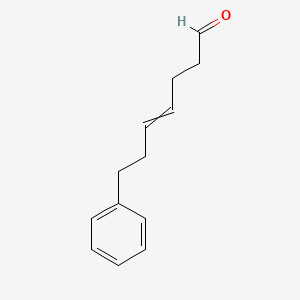
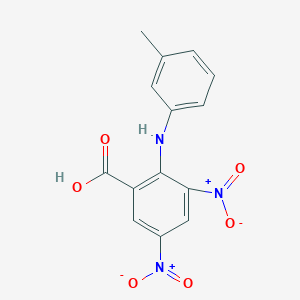
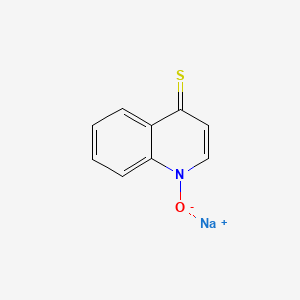
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
